
(6-Bromo-3-fluoropyridin-2-yl)methanol
描述
(6-Bromo-3-fluoropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6-Bromo-3-fluoropyridin-2-yl)methanol is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Profile
- Molecular Formula: C₆H₅BrFNO
- Molecular Weight: 206.01 g/mol
- CAS Number: 918793-01-8
The compound features a pyridine ring with bromine and fluorine substituents, along with a hydroxymethyl group, enhancing its reactivity and biological potential .
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics, making it a candidate for further exploration in drug discovery .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar properties. For instance, compounds with analogous structures have shown minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(6-Bromo-2-fluoropyridin-3-yl)methanol | 1227563-78-1 | 0.86 | Different substitution pattern on the pyridine ring |
(2-Bromo-6-fluoropyridin-3-yl)methanol | 1227589-15-2 | 0.86 | Substituent position alters reactivity |
(2-Bromo-6-fluoropyridin-4-yl)methanol | 1227585-71-8 | 0.83 | Variability in positional isomerism |
(6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl)methanol | 1805240-73-6 | 0.82 | Presence of difluoromethyl group enhances lipophilicity |
6-Bromo-2-fluoronicotinic acid | 1214345-17-1 | 0.87 | Contains carboxylic acid functionality |
This table highlights the unique structural features of this compound that may influence its biological properties and reactivity .
Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques such as refluxing or microwave-assisted synthesis. The detailed procedures can vary but generally include the following steps:
- Starting Materials: Use of appropriate halogenated pyridine derivatives.
- Reagents: Common reagents include sodium borohydride for reduction and various solvents like dichloromethane or methanol.
- Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.
Study on Antimicrobial Activity
A study examined various monomeric alkaloids, including derivatives of pyridine, for their antibacterial and antifungal activities. The results indicated that compounds similar to this compound exhibited potent activity against strains such as E. coli, S. aureus, and C. albicans, with MIC values ranging from low micromolar concentrations .
Cytochrome P450 Interaction Study
Another research focused on the interaction of various inhibitors with CYP1A2, highlighting how structural modifications can significantly affect enzyme inhibition potency. The findings suggested that halogenated pyridines, including this compound, could serve as lead compounds in developing new therapeutic agents targeting metabolic pathways .
科学研究应用
Chemical Profile
- Molecular Formula : C₆H₅BrFNO
- Molecular Weight : 206.01 g/mol
- CAS Number : 918793-01-8
Cytochrome P450 Inhibition
(6-Bromo-3-fluoropyridin-2-yl)methanol has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This inhibition suggests its potential role in modifying pharmacokinetics and drug interactions, making it a candidate for further exploration in drug discovery .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains and fungi. For instance, similar compounds have shown effectiveness against E. coli, S. aureus, and C. albicans, with minimum inhibitory concentration (MIC) values indicating significant potency .
Study on Antimicrobial Activity
A study focusing on monomeric alkaloids, including derivatives of pyridine, demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities . The results indicated MIC values ranging from low micromolar concentrations against several pathogens.
Cytochrome P450 Interaction Study
Research examining various inhibitors' interactions with CYP1A2 highlighted how structural modifications significantly affect inhibition potency. Findings suggested that halogenated pyridines, including this compound, could serve as lead compounds for developing new therapeutic agents targeting metabolic pathways .
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (6-Bromo-3-fluoropyridin-2-yl)methanol?
- Methodological Answer : Synthesis typically involves halogenation and functional group transformations. For example:
Halogenation : Start with a pyridine precursor (e.g., 3-fluoropyridin-2-yl methanol) and introduce bromine via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
Reduction : If starting from a carbonyl derivative (e.g., 6-bromo-3-fluoropyridine-2-carbaldehyde), reduce the aldehyde to a primary alcohol using LiAlH₄ or NaBH₄ in anhydrous THF or ethanol .
Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature (often 0–60°C) and solvent polarity to avoid side reactions.
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using:
- Chromatography : HPLC (C18 column, methanol/water mobile phase) or GC-MS (splitless mode, helium carrier gas) to detect impurities .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. For example, the hydroxymethyl (-CH₂OH) proton typically appears at δ 4.6–5.0 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
- Elemental Analysis : Match experimental C, H, N, Br, and F percentages to theoretical values (e.g., C: 36.40%, H: 2.61%, Br: 34.54%, F: 8.21%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for meta-fluorine). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 220.98) and fragments (e.g., loss of -CH₂OH, m/z: 173.90) .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-F/C-Br vibrations (1000–1200 cm⁻¹) .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromo Group : Facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water at 80–100°C. The bromine acts as a leaving group, enabling C-C bond formation .
- Fluoro Group : Electron-withdrawing effect enhances electrophilicity at the C-2 position, directing nucleophilic attacks. However, fluorine’s steric hindrance may reduce reactivity in bulky catalyst systems.
Experimental Design : Compare coupling efficiency with non-fluorinated analogs. Use DFT calculations (e.g., Gaussian09) to map electron density and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer : Contradictions often arise from:
- Variable Assay Conditions : Standardize bioactivity tests (e.g., IC₅₀ measurements) across labs using identical cell lines (e.g., HEK293) and buffer systems .
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC (Chiralpak AD-H column) to isolate active isomers .
- Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity variations across derivatives. Reconcile in silico predictions with empirical data .
Q. How can X-ray crystallography elucidate the molecular conformation of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1) at 4°C.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL (space group determination, R-factor optimization) and visualize with ORTEP-3 to map bond angles/planarity .
Key Metrics : Compare experimental bond lengths (e.g., C-Br: ~1.90 Å, C-F: ~1.34 Å) with DFT-optimized geometries .
属性
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-01-8 | |
Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。